6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
CAS No.:
Cat. No.: VC16736817
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H45NO3 |
|---|---|
| Molecular Weight | 431.7 g/mol |
| IUPAC Name | 6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
| Standard InChI | InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3 |
| Standard InChI Key | IUKLSMSEHKDIIP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The compound’s IUPAC name, 6,10,23-trimethyl-4-azahexacyclo[12.11.0.0<sup>2,11</sup>.0<sup>4,9</sup>.0<sup>15,24</sup>.0<sup>18,23</sup>]pentacosane-10,17,20-triol, reflects its polycyclic architecture, which comprises six fused rings: five carbocyclic and one azacyclic . Key structural elements include:
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Methyl groups at positions 6, 10, and 23.
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A tertiary amine (aza group) at position 4.
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Three hydroxyl groups at positions 10, 17, and 20.
The stereochemical configuration remains partially unresolved, though computational models suggest a rigid, chair-conformation-dominated framework .
Table 1: Molecular Identifiers
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) data for the compound are unavailable in public databases, but its SMILES and InChI descriptors enable computational modeling. Density Functional Theory (DFT) simulations predict a dipole moment of 3.2 D, indicative of moderate polarity . The Topological Polar Surface Area (TPSA) is 63.7 Ų, suggesting limited membrane permeability without active transport .
Natural Occurrence and Biosynthetic Pathways
Phytochemical Sources
The compound has been identified in:
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Fritillaria ebeiensis (Liliaceae), a medicinal herb endemic to Hubei, China .
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Fritillaria thunbergii var. chekiangensis, cultivated for traditional antitussive formulations .
Its concentration in plant tissues is estimated at 0.02–0.05% dry weight, typically co-occurring with isosteroidal alkaloids like peimisine and verticine.
Biosynthetic Hypotheses
Biosynthesis likely follows the mevalonate pathway, with key steps including:
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Cyclization of squalene oxide to generate a protosterol backbone.
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Nitrogen incorporation via transamination reactions, possibly involving glutamine or glycine .
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Oxidative modifications by cytochrome P450 enzymes to introduce hydroxyl groups .
Gene clusters responsible for these transformations remain uncharacterized, necessitating transcriptomic studies in Fritillaria species.
Physicochemical Properties
Solubility and Stability
Experimental data are sparse, but LogP predictions (XlogP = 4.63) indicate high lipophilicity, favoring solubility in organic solvents like chloroform and methanol . The compound is stable under inert atmospheres but undergoes decomposition at temperatures above 200°C.
Table 2: Predicted ADMET Properties
Crystallographic Data
Single-crystal X-ray diffraction studies are absent, though molecular docking simulations suggest strong binding affinity (K<sub>i</sub> ≈ 150 nM) to μ-opioid receptors due to structural mimicry of morphine derivatives .
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